molecular formula C14H24O2 B1205999 Tetradeca-5,8-dienoic acid

Tetradeca-5,8-dienoic acid

Cat. No.: B1205999
M. Wt: 224.34 g/mol
InChI Key: HXHZGHRLVRFQDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Significance in Lipid Biochemistry and Natural Products Research

Tetradeca-5,8-dienoic acid holds a notable position in the field of lipid biochemistry primarily due to its role as a key biosynthetic precursor to lipstatin (B1674855). nih.govnih.govresearchgate.net Lipstatin is a potent and irreversible inhibitor of pancreatic lipase (B570770), a critical enzyme in the digestion of dietary fats. nih.gov The carbon skeleton of lipstatin is formed through a Claisen condensation of two fatty acid precursors: octanoic acid and a derivative of this compound, specifically 3-hydroxy-tetradeca-5,8-dienoic acid. nih.govresearchgate.net This biosynthetic connection places this compound at the heart of research into anti-obesity therapeutics, as lipstatin is the natural product from which the drug orlistat (B1677487) is derived. researchgate.net

The significance of this compound extends to its presence in the human body, where it has been detected in blood plasma and pooled samples. ebi.ac.uk Its esterified form, (5Z,8Z)-Tetradecadienoylcarnitine, is involved in the transport of fatty acids into the mitochondria for beta-oxidation. hmdb.ca Altered levels of this acylcarnitine have been observed in individuals with insulin (B600854) resistance, type 2 diabetes, and Alzheimer's disease, suggesting a potential role in metabolic and neurodegenerative disorders. hmdb.ca

Furthermore, research into structurally similar dienoic acids, such as (5Z,9Z)-tetradeca-5,9-dienoic acid, has revealed the potential of their derivatives in drug discovery. mdpi.comnih.govbenthamdirect.com Hybrid molecules synthesized by combining these fatty acids with steroids or other bioactive compounds have demonstrated significant cytotoxicity against various cancer cell lines and inhibitory activity against human topoisomerase I, a key enzyme in DNA replication and a target for anticancer drugs. mdpi.comnih.govbenthamdirect.com This highlights the broader potential of the tetradeca-dienoic acid scaffold in the development of novel therapeutic agents.

Historical Perspectives of Research Involving this compound

The research history of this compound is intrinsically linked to the discovery and investigation of lipstatin, which was isolated from Streptomyces toxytricini. nih.gov Early studies in the late 20th and early 21st centuries focused on elucidating the biosynthetic pathway of lipstatin. acs.orgsciforum.net Through feeding experiments with isotopically labeled precursors, researchers identified octanoic acid and this compound as the fundamental building blocks of the lipstatin molecule. nih.govresearchgate.net

A significant milestone in the study of this fatty acid was the use of multiply deuterium-labeled (5Z,8Z)-tetradeca-5,8-dienoic acid in fermentation experiments with S. toxytricini. acs.orgsciforum.net These experiments confirmed its incorporation into both the C13 and C6 side chains of lipstatin, providing direct evidence of its precursor role. acs.orgsciforum.net The development of synthetic methods to produce regioselectively labeled this compound was crucial for these biosynthetic studies. acs.org

More recently, the focus has expanded beyond its role in lipstatin biosynthesis. The exploration of dienoic acids as pharmacophores has led to the synthesis and biological evaluation of various derivatives. sciforum.netmdpi.com This shift reflects a growing interest in the therapeutic potential of these fatty acids and their analogs.

Current Research Landscape and Unaddressed Scientific Questions Pertaining to this compound

The current research landscape for this compound and its isomers is characterized by two main trajectories: continued investigation into its biosynthesis and the exploration of its derivatives for therapeutic applications.

Therapeutic Applications and Drug Discovery: A burgeoning area of research involves the synthesis of hybrid molecules that incorporate a tetradeca-dienoic acid backbone. mdpi.comnih.govbenthamdirect.commdpi.com Recent studies have demonstrated that conjugating (5Z,9Z)-tetradeca-5,9-dienoic acid with steroids or oleanolic acid can yield compounds with potent anti-cancer and topoisomerase I inhibitory activities. mdpi.commdpi.com These findings open up new avenues for the design of novel chemotherapeutic agents. Unaddressed questions in this area include understanding the structure-activity relationships of these hybrid molecules in greater detail, elucidating their precise mechanisms of action at the molecular level, and exploring their potential against a wider range of cancer types. Furthermore, the discovery of other natural products derived from this compound remains an open possibility.

Data Tables

Table 1: Chemical and Physical Properties of (5Z,8Z)-Tetradeca-5,8-dienoic acid

Property Value Source
Molecular Formula C14H24O2 vulcanchem.com
Molecular Weight 224.34 g/mol vulcanchem.com
Physical State Solid at room temperature vulcanchem.com
IUPAC Name (5Z,8Z)-tetradeca-5,8-dienoic acid nih.gov
Common Synonyms cis,cis-Tetradeca-5,8-dienoic acid, Goshuyic acid vulcanchem.com

Table 2: Research Highlights on this compound and its Derivatives

Research Focus Key Findings Representative Citation
Biosynthesis of Lipstatin Identified as a key precursor to the anti-obesity compound lipstatin in Streptomyces toxytricini. nih.govnih.govresearchgate.net
Human Metabolism Found in human blood plasma; its carnitine ester is implicated in metabolic health and disease. ebi.ac.ukhmdb.ca
Anticancer Drug Discovery Synthetic derivatives of (5Z,9Z)-tetradeca-5,9-dienoic acid show cytotoxicity against cancer cells and inhibit topoisomerase I. mdpi.comnih.govbenthamdirect.commdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

tetradeca-5,8-dienoic acid

InChI

InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h6-7,9-10H,2-5,8,11-13H2,1H3,(H,15,16)

InChI Key

HXHZGHRLVRFQDR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCCCC(=O)O

Synonyms

5,8-tetradecadienoic acid

Origin of Product

United States

Natural Occurrence and Biological Distribution of Tetradeca 5,8 Dienoic Acid

Identification in Specific Biological Systems and Organisms

The detection of Tetradeca-5,8-dienoic acid has been predominantly associated with microbial sources, with limited to no definitive evidence of its natural occurrence in plant sources or other biological matrices based on currently available scientific literature.

Microbial Sources (e.g., Streptomyces toxytricini)

The most well-documented source of this compound is the bacterium Streptomyces toxytricini. This microorganism is notable for its production of the potent pancreatic lipase (B570770) inhibitor, lipstatin (B1674855). Research has established that this compound serves as a crucial precursor in the biosynthesis of lipstatin. Fermentation experiments using isotopically labeled (5Z,8Z)-tetradeca-5,8-dienoic acid have confirmed its incorporation into the lipstatin molecule by S. toxytricini. Specifically, it forms the C14 side chain of the lipstatin structure. The biosynthetic pathway involves the condensation of a C8 fatty acid (octanoic acid) and the C14 fatty acid, this compound, to form the characteristic β-lactone ring of lipstatin.

Table 1: Microbial Source of this compound

Organism Compound Produced Role of this compound

Plant Sources

Despite the vast diversity of fatty acids found in the plant kingdom, there is currently a lack of specific scientific literature identifying this compound as a naturally occurring compound in plant tissues. While plants are known to synthesize a wide array of polyunsaturated fatty acids, and extensive databases of plant-derived fatty acids exist, this compound is not commonly listed as a constituent of plant lipids. The biosynthesis of C14 fatty acids in plants is a fundamental process, but the specific desaturation patterns leading to the 5,8-diene configuration of tetradecadienoic acid have not been reported.

Other Biological Matrices

Distribution Patterns Across Tissues and Cellular Compartments in Model Systems

Detailed studies on the distribution of this compound across various tissues and within cellular compartments in model organisms are not available in the current body of scientific research. General knowledge of polyunsaturated fatty acids (PUFAs) suggests that they are key components of cell membranes, particularly in phospholipids (B1166683), where they influence membrane fluidity and function. However, without specific research on this compound, any discussion of its tissue or cellular distribution would be speculative.

Ecological and Evolutionary Implications of this compound Presence

The ecological and evolutionary significance of this compound is intrinsically linked to its role in the organisms that produce it.

In the context of Streptomyces toxytricini, the production of this compound is a critical step in the synthesis of lipstatin. The production of secondary metabolites like lipstatin is thought to provide a competitive advantage to the organism in its natural soil environment. By inhibiting the lipases of competing organisms, S. toxytricini may be better able to secure resources. Therefore, the evolutionary development of the biosynthetic pathway for this compound and its subsequent conversion to lipstatin can be seen as an adaptive trait.

More broadly, the ability of some bacteria to produce a diverse array of fatty acids, including polyunsaturated ones, is significant from an ecological perspective. Bacterial PUFAs can enter the food web and serve as a source of essential fatty acids for higher organisms. The presence of specific fatty acid biosynthetic pathways in bacteria highlights the metabolic diversity and adaptability of these microorganisms to various ecological niches. The evolution of such pathways is a testament to the chemical versatility of bacteria and their role in biogeochemical cycles.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Lipstatin

Biosynthetic Pathways and Enzymology of Tetradeca 5,8 Dienoic Acid

Elucidation of Precursors and Biosynthetic Routes

The synthesis of tetradeca-5,8-dienoic acid relies on the modification of existing fatty acid precursors through a series of desaturation and elongation reactions.

The foundational molecules for the biosynthesis of this compound are typically common C18 fatty acids. royalsocietypublishing.org Studies in marine invertebrates suggest that both oleic acid (18:1n-9) and linoleic acid (18:2n-6) can serve as starting precursors. The pathway initiates with the introduction of double bonds and subsequent chain-length modifications to achieve the final 14-carbon structure with double bonds at the Δ5 and Δ8 positions. For instance, research on the sea urchin Hemicentrotus pulcherrimus has shown that it can endogenously synthesize a variety of C20 NMIFAs from C18 precursors. royalsocietypublishing.orgbohrium.com Similarly, feeding experiments in the bacterium Streptomyces toxytricini have demonstrated the incorporation of precursors into this compound, which is then used to produce the pancreatic lipase (B570770) inhibitor, lipstatin (B1674855). nih.govacs.orgacs.org

Condensation reactions are central to the elongation of the fatty acid chain. This process is carried out by a multi-enzyme complex known as the fatty acid synthase (FAS) system in most organisms, or by a set of dissociated enzymes (FASII) in bacteria. The key reaction involves the condensation of an acyl-CoA (the growing fatty acid chain attached to a coenzyme A molecule) with malonyl-CoA. quora.com This adds a two-carbon unit to the acyl chain. The carbon dioxide that was added to acetyl-CoA to form malonyl-CoA is released during this condensation step. quora.com This cycle of condensation, reduction, dehydration, and a second reduction is repeated to extend the fatty acid chain to the desired length. In the context of this compound synthesis, these condensation reactions are part of the elongation steps that may occur before or after the desaturation events that place the double bonds.

Identification and Characterization of Key Enzymes in this compound Synthesis

The biosynthesis of this compound is dependent on the coordinated action of several key enzyme systems, including desaturases, elongases, and acyl-CoA carboxylases.

Desaturases are enzymes that introduce double bonds into the fatty acyl chain at specific positions. The creation of this compound requires desaturases capable of acting at the Δ5 and Δ8 positions relative to the carboxyl end of the fatty acid. These are known as "front-end" desaturases. researchgate.netresearchgate.net

Δ5-Desaturase: This enzyme is responsible for introducing a double bond at the 5th carbon from the carboxyl group. Δ5-desaturases have been identified in various marine invertebrates and are crucial for the production of many NMIFAs. mdpi.comcore.ac.ukmdpi.com Functional analysis in the sea urchin Hemicentrotus pulcherrimus identified a FadsA enzyme that acts as a Δ5 desaturase. royalsocietypublishing.orgbohrium.com

Δ8-Desaturase: This enzyme introduces a double bond at the 8th carbon. The presence of both Δ5 and Δ8 desaturase activities is essential for the synthesis of this specific NMIFA. frontiersin.org In H. pulcherrimus, an enzyme named FadsC2 was shown to function as a Δ8 desaturase. royalsocietypublishing.orgbohrium.com The coordinated action of these desaturases on an appropriate fatty acid precursor leads to the characteristic 5,8-diene structure.

Table 1: Key Desaturase Enzymes in NMIFA Biosynthesis

Enzyme Function Organism Example Reference
FadsA Δ5 Desaturase Hemicentrotus pulcherrimus (Sea Urchin) royalsocietypublishing.orgbohrium.com
FadsC2 Δ8 Desaturase Hemicentrotus pulcherrimus (Sea Urchin) royalsocietypublishing.orgbohrium.com
Δ5 Fad Δ5 Desaturase Octopus vulgaris (Common Octopus) researchgate.net

Fatty acid elongases are enzyme systems that extend the length of the fatty acid chain, typically by adding two-carbon units derived from malonyl-CoA. royalsocietypublishing.org These enzymes are critical in tailoring the carbon chain length of the fatty acid precursor to the final 14 carbons of this compound. The elongation process involves a series of four reactions: condensation, reduction, dehydration, and a second reduction, catalyzed by Elongation of Very Long-chain fatty acids (Elovl) proteins. royalsocietypublishing.org

In marine invertebrates, multiple Elovl-like enzymes have been identified. mdpi.comroyalsocietypublishing.org For example, studies in the sea urchin H. pulcherrimus identified 13 different Elovl-like proteins. royalsocietypublishing.orgbohrium.com One of these, Elovl6-like C, was shown to have elongase activity towards C18 fatty acids, which are the precursors for NMIFA synthesis in this organism. royalsocietypublishing.orgbohrium.com The interplay between elongase and desaturase activities is crucial; elongation can occur before or after the desaturation steps, leading to a variety of possible biosynthetic pathways.

Table 2: Representative Elongase Enzymes in Invertebrates

Enzyme Substrate Preference Organism Example Reference
Elovl6-like C C18 PUFA and MUFA Hemicentrotus pulcherrimus (Sea Urchin) royalsocietypublishing.orgbohrium.com
Elovl4-like C18-C22 PUFA Cephalopods mdpi.com

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that plays a pivotal role in the de novo synthesis and elongation of fatty acids. wikipedia.orgnih.gov It catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA. quora.comwikipedia.org Malonyl-CoA serves as the essential two-carbon donor for the condensation reactions catalyzed by the elongase systems. pnas.orgmdpi.com

There are typically two main isoforms of ACC in mammals, ACC1 and ACC2. ACC1 is primarily involved in cytoplasmic fatty acid synthesis, while ACC2 is associated with regulating fatty acid oxidation. wikipedia.orgpnas.org In bacteria like Streptomyces, different acyl-CoA carboxylase complexes exist that can act on various acyl-CoA substrates. researchgate.net In the context of this compound synthesis, a robust and active ACC complex is necessary to ensure a sufficient supply of malonyl-CoA to fuel the elongase enzymes that build the 14-carbon backbone of the fatty acid. Studies on Streptomyces toxytricini have shown that an acyl-coenzyme A carboxylase complex is directly involved in the biosynthesis of lipstatin, for which this compound is a major precursor. researchgate.netresearchgate.net

Tracer Studies and Isotopic Labeling Approaches in Biosynthesis Research

Tracer studies using isotopic labeling are powerful techniques for elucidating metabolic pathways. bioscientifica.comwikipedia.org In the context of this compound, such studies have been pivotal in confirming its role as a direct precursor to lipstatin. datapdf.comnih.govacs.org

In a key study, Streptomyces toxytricini was cultured with deuterium-labeled (5Z,8Z)-[10,11,12,12-²H]this compound. nih.govacs.org Analysis using ²H NMR and mass spectroscopy confirmed the direct incorporation of this labeled fatty acid into the C₁₃ side chain of the lipstatin molecule. nih.govacs.org This provided definitive evidence that this compound is a building block for lipstatin. datapdf.comnih.govacs.org

These experiments also revealed further details about the biosynthetic pathway. Interestingly, the labeled this compound was also found to be incorporated into the C₆ side chain of lipstatin, suggesting that it can be broken down, likely via β-oxidation, to form octanoyl-CoA, the other fatty acid precursor of lipstatin. datapdf.comacs.org

The general methodology for such tracer studies involves:

Synthesis of a labeled precursor: A chemically synthesized version of the molecule of interest (in this case, this compound) is created with stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C) at specific positions. wikipedia.orgdatapdf.com

Administration: The labeled compound is introduced into the biological system, such as a bacterial culture or an in vivo model. bioscientifica.comnih.gov

Analysis: After a period of metabolism, the final products are isolated, and the location of the isotopic labels is determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). oup.comresearchgate.net

This approach allows researchers to track the metabolic fate of the precursor and understand how it is transformed and incorporated into more complex molecules. mdpi.com

Table 2: Isotopic Labeling Studies in Fatty Acid Research

Labeled PrecursorOrganism/SystemKey FindingAnalytical TechniqueReference
(5Z,8Z)-[10,11,12,12-²H]this compoundStreptomyces toxytriciniConfirmed direct incorporation into the lipstatin backbone.²H NMR, Mass Spectrometry nih.govacs.org
[2,2-²H₂]- and [8,8,8-²H₃]octanoic acidStreptomyces toxytriciniElucidated the origin of the C₆ side chain of lipstatin.²H NMR, Mass Spectrometry nih.gov
¹³C-labeled palmitateHumansUsed to measure whole-body fatty acid oxidation.Isotope Ratio Mass Spectrometry (IRMS) bioscientifica.com
D₅-18:3n-3 (deuterated linolenic acid)Marine zooplanktonQuantified elongation and desaturation activity to form longer chain PUFAs.Gas Chromatography-Mass Spectrometry (GC-MS) oup.com

In Vitro Reconstitution of this compound Biosynthesis

While there are no specific reports on the complete in vitro reconstitution of the biosynthetic pathway for this compound itself, the principles of such studies are well-established in the field of fatty acid metabolism. In vitro reconstitution involves isolating the necessary enzymes and substrates and combining them in a controlled test-tube environment to replicate a specific metabolic pathway or a part of it. researchgate.netnih.gov

For example, the fatty acid synthase (FAS) system from Escherichia coli has been successfully reconstituted in vitro using purified protein components. nih.gov This allowed for detailed kinetic analysis of the entire system. Similarly, a peroxygenase pathway involved in making epoxy fatty acids in oats was reconstituted in vitro using extracts from E. coli that expressed the relevant oat enzymes. researchgate.net

A hypothetical in vitro reconstitution of this compound biosynthesis would likely start from linoleic acid, its presumed precursor in S. toxytricini. asm.org It would require the enzymes responsible for the incomplete β-oxidation of linoleic acid. The successful reconstitution would depend on identifying and purifying these specific enzymes from S. toxytricini. Such a system would allow for a detailed mechanistic study of each enzymatic step, free from the complexities of the cellular environment.

Although a full reconstitution for this compound has not been published, the techniques are available and have been applied to many other fatty acid biosynthetic pathways, demonstrating the feasibility of such an approach for future research. dokumen.pubnih.gov

Metabolic Fates and Catabolism of Tetradeca 5,8 Dienoic Acid

Pathways of Degradation and Transformation

The degradation and transformation of tetradeca-5,8-dienoic acid follow two primary routes: beta-oxidation for energy production and its incorporation into secondary metabolite biosynthetic pathways.

As a long-chain fatty acid, this compound can be catabolized through the mitochondrial beta-oxidation pathway to generate acetyl-CoA. For this to occur, it must first be activated in the cytoplasm to its coenzyme A (CoA) derivative, (5Z,8Z)-tetradeca-5,8-dienoyl-CoA. Subsequently, for transport across the inner mitochondrial membrane, it is converted to its carnitine ester, (5Z,8Z)-Tetradecadienoylcarnitine. hmdb.ca This transport is a critical step for the breakdown of long-chain fatty acids. hmdb.ca Inside the mitochondria, the acyl-CoA undergoes a cyclical series of reactions to yield acetyl-CoA, which can then enter the citric acid cycle for ATP production. The presence of cis double bonds at positions 5 and 8 requires additional auxiliary enzymes to resolve the non-standard intermediates that are formed during the beta-oxidation spiral, a common feature for the catabolism of polyunsaturated fatty acids.

A significant alternative metabolic fate for this compound is its function as a direct precursor in the biosynthesis of lipstatin (B1674855), a potent inhibitor of human pancreatic lipase (B570770) produced by the bacterium Streptomyces toxytricini. nih.govnih.gov In this pathway, this compound is not primarily degraded for energy but is modified and incorporated into a larger, bioactive molecule. asm.orgresearchgate.net

The biosynthesis of lipstatin involves a Claisen condensation between two fatty acid-derived moieties: one originating from octanoic acid and the other from this compound. nih.gov Tracer studies have confirmed that this compound is incorporated into both the C13 and C6 side chains of the lipstatin molecule. nih.gov Specifically, the pathway involves the conversion of this compound to an intermediate, 3-hydroxytetradeca-5,8-dienoyl-CoA, before its condensation with an octanoyl-CoA derived unit. asm.orgresearchgate.net

Identification of Metabolic Intermediates and Products

Several key intermediates and products related to the metabolism of this compound have been identified through various studies. These molecules confirm the proposed metabolic pathways and provide insight into the biochemical transformations the fatty acid undergoes.

Metabolite Pathway Function Source
(5Z,8Z)-Tetradeca-5,8-dienoyl-CoABeta-Oxidation / Lipstatin BiosynthesisActivated form of the fatty acid for metabolic reactions. asm.orgresearchgate.net
(5Z,8Z)-TetradecadienoylcarnitineBeta-OxidationTransports the fatty acid into the mitochondria for catabolism. hmdb.ca
3-hydroxytetradeca-5,8-dienoyl-CoALipstatin BiosynthesisHydroxylated intermediate that condenses with octanoyl-CoA. asm.orgresearchgate.net
LipstatinLipstatin BiosynthesisFinal bioactive product resulting from the condensation of this compound and octanoic acid derivatives. nih.govnih.gov

Enzymes Catalyzing this compound Catabolism and Modification

The metabolic conversion of this compound is catalyzed by a series of specific enzymes that facilitate its activation, transport, and transformation.

Enzyme Class/Name Gene (in S. toxytricini) Metabolic Role Source
Acyl-CoA SynthetaseLstC (homologue)Catalyzes the ATP-dependent activation of this compound to its CoA ester. asm.org
3-hydroxylaseNot explicitly identifiedCatalyzes the hydroxylation of (5Z,8Z)-tetradeca-5,8-dienoyl-CoA to form 3-hydroxytetradeca-5,8-dienoyl-CoA. asm.orgresearchgate.net
Carnitine Palmitoyltransferase I (CPT I)N/ACatalyzes the formation of (5Z,8Z)-Tetradecadienoylcarnitine for mitochondrial transport. hmdb.ca
Acyl-CoA Carboxylase (ACCase) ComplexpccB, pccE, accA3While primarily involved in activating the octanoic acid precursor, its inactivation leads to the accumulation of this compound, indicating a metabolic link. nih.gov

Metabolomic Profiling in Studies of this compound Metabolism

Metabolomic profiling has been instrumental in identifying and quantifying this compound and its derivatives in various biological contexts. These studies provide a snapshot of metabolic states and can reveal alterations in fatty acid metabolism associated with specific conditions or genetic modifications.

In studies of Streptomyces toxytricini, genetic manipulation has highlighted the role of this fatty acid. When genes for the acyl-coenzyme A carboxylase (ACCase) complex, such as pccB and pccE, were inactivated, a significant (4.5-fold) accumulation of this compound was observed. nih.gov This demonstrates a direct link between the ACCase-dependent pathway for the co-substrate (octanoic acid) and the availability of the this compound precursor. nih.gov

Broader, untargeted metabolomic analyses have also detected this compound. For instance, cis,cis-Tetradeca-5,8-dienoic acid was identified as one of many metabolites present in studies of transformed liver tissue in a mouse model of liver cancer. biorxiv.org Furthermore, the carnitine conjugate, (5Z,8Z)-Tetradecadienoylcarnitine, has been identified as a relevant biomarker in human metabolomic studies, with altered levels observed in individuals with insulin (B600854) resistance, type 2 diabetes, and Alzheimer's disease. hmdb.ca

Biological Roles and Mechanistic Insights of Tetradeca 5,8 Dienoic Acid

Role as a Precursor to Other Biologically Active Molecules

Tetradeca-5,8-dienoic acid is a key building block in the biosynthesis of lipstatin (B1674855), a potent inhibitor of pancreatic lipase (B570770) produced by the bacterium Streptomyces toxytricini. researchgate.netnih.gov The formation of the lipstatin backbone occurs through a Claisen condensation reaction involving two fatty acid precursors: octanoic acid and this compound. researchgate.netresearchgate.netresearchgate.net

Fermentation experiments using deuterium-labeled (5Z,8Z)-tetradeca-5,8-dienoic acid have confirmed its incorporation into both the C13 and C6 side chains of the lipstatin molecule. nih.govacs.org Specifically, the β-lactone moiety of lipstatin is formed by the condensation of a C8 fatty acid (octanoic acid) and a C14 fatty acid (this compound). nih.govacs.org Isotopic labeling studies have further elucidated this pathway, showing that 3-hydroxy-tetradeca-5,8-dienoic acid is a direct precursor in the formation of the β-lactone ring. researchgate.netresearchgate.net

The biosynthesis of lipstatin is a complex process involving a six-gene operon (lst) that is essential for its production. nih.gov This operon includes genes encoding enzymes responsible for the Claisen condensation of octanoyl-CoA and 3-hydroxytetradeca-5,8-dienoyl-CoA, which are derived from the incomplete β-oxidation of linoleic acid. nih.gov

Beyond its role in lipstatin biosynthesis, this compound serves as a foundational molecule for the synthesis of various dienoic acid derivatives and analogues with potential therapeutic applications. sciforum.netresearchgate.net Synthetic strategies have been developed to create novel compounds by modifying the structure of this compound.

One approach involves the Ti-catalyzed homo-cyclomagnesiation of tetrahydropyran (B127337) ether of hepta-5,6-dien-1-ol to produce (5Z,9Z)-tetradeca-5,9-dienedioic acid. researchgate.net This dicarboxylic acid can then be esterified with various alcohols to create a library of dienoic acid analogues. sciforum.netresearchgate.net For instance, hybrid molecules have been synthesized by linking (5Z,9Z)-tetradeca-5,9-dienedicarboxylic acid with fragments of other biologically active molecules like oleanolic acid and lithocholic acid. mdpi.commdpi.comnih.gov

These synthetic analogues have been investigated for their potential as anticancer agents. researchgate.netmdpi.com Studies have shown that some of these derivatives exhibit cytotoxic activity against various cancer cell lines and can induce apoptosis. mdpi.comresearchgate.net The design of these hybrid molecules aims to combine the biological activities of both the dienoic acid and the attached moiety to create compounds with enhanced therapeutic properties. mdpi.commdpi.com

Table 1: Synthetic Derivatives of this compound and their Investigated Biological Activities

Derivative/Analogue Synthetic Precursor Investigated Biological Activity
(5Z,9Z)-14-[(3,28-dioxoolean-12-en-28-yl)oxy]tetradeca-5,9-dienoic acid (5Z,9Z)-tetradeca-5,9-dienedicarboxylic acid Cytotoxic activity against tumor cells, apoptosis induction, cell cycle arrest, and inhibition of human topoisomerase I. mdpi.com
Hybrid molecules with lithocholic acid (5Z,9Z)-tetradeca-5,9-dienedioic acid Inhibitory activity against human topoisomerase I. nih.gov
Macrocyclic tetraenoic macrodiolides 1,14-tetradeca-5Z,9Z-dienoic acid Potential antitumor properties. mdpi.com

Investigations into Cellular Signaling Pathways Modulated by this compound and its Metabolites

The influence of fatty acids on cellular signaling is a well-established area of research. While direct studies on the signaling pathways modulated by this compound are not extensively detailed in the provided context, its role as a polyunsaturated fatty acid and a precursor to other bioactive molecules suggests its involvement in various cellular signaling cascades.

Metabolism of fatty acids can lead to the production of eicosanoids and other lipid mediators that are key players in signaling. nih.gov For example, the metabolism of arachidonic acid, another polyunsaturated fatty acid, generates a variety of signaling molecules. It is plausible that metabolites of this compound could similarly act as signaling molecules, although specific pathways have not been fully elucidated.

Research into the synthetic derivatives of this compound provides indirect evidence of its potential to influence cellular signaling. For instance, a hybrid molecule of (5Z,9Z)-tetradeca-5,9-dienoic acid and oleanolic acid was found to induce apoptosis and affect the cell cycle, suggesting an interaction with signaling pathways that regulate these processes. mdpi.com

Interactions with Specific Receptors or Proteins

The most well-documented enzymatic interaction of a molecule directly derived from this compound is that of its product, lipstatin. Lipstatin is a potent and irreversible inhibitor of pancreatic lipase, an enzyme crucial for the digestion of dietary fats. researchgate.netnih.gov The biosynthesis of lipstatin itself involves a series of enzymatic reactions where this compound is a substrate. researchgate.netresearchgate.netresearchgate.netnih.govacs.orgacs.org

The enzymes involved in the biosynthesis of lipstatin from this compound are encoded by the lst gene cluster in Streptomyces toxytricini. nih.gov These enzymes catalyze the condensation and modification of the fatty acid precursors to form the final β-lactone structure. nih.govresearchgate.net

Studies on Cellular Processes Influenced by this compound in Model Systems (e.g., cell differentiation, membrane dynamics)

As a polyunsaturated fatty acid, this compound can be incorporated into cellular membranes, influencing their physical properties such as fluidity. The cis-double bonds in its structure introduce kinks, which can disrupt the tight packing of phospholipid acyl chains, thereby increasing membrane fluidity. vulcanchem.com

Studies on the metabolism of tetradeca-5,8-dienoate in rats have shown that it can be converted to linoleate, albeit in small amounts. nih.gov This conversion indicates its participation in fatty acid metabolic pathways that are essential for maintaining cellular lipid homeostasis.

Furthermore, the cellular lipidome undergoes significant changes during processes like cell differentiation. nih.gov While direct studies on the role of this compound in cell differentiation are limited, the general importance of fatty acids in these processes is well-recognized. The availability and composition of fatty acids can influence signaling pathways and membrane characteristics that are critical for differentiation. nih.gov

Computational Modeling and Molecular Dynamics Simulations of this compound Interactions

Computational modeling and molecular dynamics (MD) simulations are powerful tools for investigating the behavior of molecules at an atomic level. These methods can provide valuable insights into the interactions of fatty acids with proteins and their behavior within lipid bilayers. However, a review of the current scientific literature reveals a notable absence of computational studies specifically focused on this compound.

In general, MD simulations of fatty acids involve creating a virtual model of the molecule and its surrounding environment, such as a cell membrane or the active site of an enzyme. By solving Newton's equations of motion for each atom in the system, the trajectory of the molecule can be simulated over time. This allows researchers to observe dynamic processes, such as the insertion of a fatty acid into a lipid bilayer, its conformational changes, and its binding to a protein.

For other polyunsaturated fatty acids, MD simulations have been instrumental in elucidating their effects on membrane properties. These studies have shown how the presence of PUFAs can alter membrane thickness, fluidity, and the lateral organization of lipids. For instance, simulations have revealed that the double bonds in PUFA chains lead to a higher degree of disorder and increased flexibility within the membrane, which can influence the function of embedded proteins.

Computational docking studies are another approach used to predict the binding of small molecules like fatty acids to proteins. These methods can identify potential binding sites and estimate the binding affinity, providing hypotheses for experimental validation. Such studies have been successfully applied to understand the interactions of various fatty acids with enzymes and receptors.

While these computational approaches have been widely used for other fatty acids, their application to this compound remains an unexplored area of research. Future computational studies could provide a deeper understanding of the specific interactions of this molecule and help to uncover its precise biological functions.

Advanced Analytical and Characterization Methodologies for Tetradeca 5,8 Dienoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to isolating Tetradeca-5,8-dienoic acid from complex biological or chemical mixtures, enabling its accurate measurement and subsequent structural analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of fatty acids. jfda-online.com For volatile compounds like fatty acids, a derivatization step is typically required to increase their thermal stability and volatility. jfda-online.com This most commonly involves converting the carboxylic acid to its corresponding fatty acid methyl ester (FAME) through acidic or basic catalysis. jfda-online.com

Once derivatized, the sample is introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. mdpi.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component.

Identification of the this compound methyl ester is achieved by comparing its retention time and mass spectrum with those of a known standard or by matching the spectrum against established databases like the National Institute of Standards and Technology (NIST) library. nih.gov Quantification is performed by integrating the peak area of a specific ion and comparing it to a calibration curve generated from standards. mdpi.com

ParameterTypical ConditionPurpose
Derivatization Agent BF₃-methanol, H₂SO₄ in methanol, or NaOCH₃ in methanolConverts the fatty acid to its more volatile methyl ester (FAME). jfda-online.com
GC Column Fused silica (B1680970) capillary column (e.g., Elite-5MS, 30 m × 0.25 mm × 1 µm)Separates the FAMEs in the mixture based on their physicochemical properties.
Carrier Gas HeliumTransports the sample through the column. mdpi.com
Ionization Mode Electron Ionization (EI) at 70 eVFragments the molecule to produce a characteristic mass spectrum for identification. mdpi.com
Detection Mode Scan or Selected Ion Monitoring (SIM)Scan mode is used for identification of unknowns, while SIM mode offers higher sensitivity for quantification of target compounds. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), provides a powerful alternative for fatty acid analysis that often does not require derivatization. jsbms.jpunitn.it This is a significant advantage as it reduces sample preparation time and avoids potential side reactions or degradation of polyunsaturated fatty acids. jfda-online.com

In a typical LC-MS setup, this compound is separated using reverse-phase liquid chromatography. The mobile phase usually consists of a gradient mixture of an aqueous solvent (often with a modifier like acetic or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. jsbms.jpmdpi.com

Following separation, the analyte is ionized, most commonly using electrospray ionization (ESI) in negative ion mode, which generates the deprotonated molecule [M-H]⁻. jsbms.jpnih.gov For this compound (C₁₄H₂₄O₂), this corresponds to an ion with a mass-to-charge ratio (m/z) of 223.17. Tandem mass spectrometry (MS/MS) can then be used to fragment this precursor ion, producing characteristic product ions that enhance the specificity of identification and quantification, especially in complex matrices using modes like Multiple Reaction Monitoring (MRM). unitn.it

ParameterTypical ConditionPurpose
LC Column C18 Reverse-Phase (e.g., Gemini C18)Separates fatty acids based on their hydrophobicity. mdpi.com
Mobile Phase Gradient of 0.1% Acetic Acid in Water (A) and Acetonitrile/Methanol (B)Elutes compounds from the column with increasing organic solvent concentration. jsbms.jp
Ionization Mode Electrospray Ionization (ESI), NegativeGenerates deprotonated [M-H]⁻ ions, suitable for fatty acid analysis. jsbms.jpnih.gov
Precursor Ion (Q1) m/z 223.17Selects the deprotonated molecule of this compound for analysis.
Detection Mode Multiple Reaction Monitoring (MRM)Provides high specificity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions. unitn.itmdpi.com

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). This capability is a powerful tool for confirming the elemental composition of an analyte, offering a high degree of confidence in its identification. For this compound (elemental formula C₁₄H₂₄O₂), the calculated exact mass of the neutral molecule is 224.17763 Da. nih.gov

When analyzed by HRMS in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected at an m/z of 223.1703. The ability of HRMS to measure this mass with high accuracy allows for the unambiguous determination of the elemental formula C₁₄H₂₃O₂⁻, effectively distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas) that might be present in a sample. This level of specificity is crucial in metabolomics and natural product analysis where the identification of novel or unexpected compounds is common.

Spectroscopic Approaches for Structural Elucidation and Conformation

While mass spectrometry provides information on molecular weight and fragmentation, spectroscopic techniques are essential for the definitive elucidation of the molecular structure, including the precise location and geometry of the double bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound. magritek.com Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to determine the carbon skeleton and the configuration of the double bonds. researchgate.net

¹H NMR: The proton NMR spectrum provides information on the different types of hydrogen atoms in the molecule. Key signals for this compound include the olefinic protons (=C-H) of the double bonds, the bis-allylic protons (=CH-CH₂-CH=) at the C-7 position, the allylic protons at C-4 and C-10, and the various aliphatic protons. magritek.comnih.gov The chemical shifts and, crucially, the coupling patterns between the olefinic protons can confirm the cis (Z) configuration of the double bonds. nih.gov

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum will show characteristic signals for the carboxylic acid carbon (-COOH), the sp²-hybridized olefinic carbons (-CH=CH-), and the various sp³-hybridized aliphatic carbons in the chain. researchgate.net

2D NMR: Advanced techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the unambiguous assignment of all signals and confirming the positions of the double bonds at C-5 and C-8. magritek.com

NucleusProton/Carbon TypeExpected Chemical Shift (ppm)Key Structural Information
¹H NMR Olefinic (-CH=CH-)~5.3 - 5.4Presence and environment of double bonds. Coupling constants confirm cis geometry. magritek.com
Bis-allylic (=CH-CH₂-CH=)~2.8Confirms the 1,4-diene system (protons at C-7). nih.gov
α-Carboxyl (-CH₂-COOH)~2.3Protons adjacent to the carboxylic acid group.
Allylic (-CH₂-CH=)~2.0Protons at C-4 and C-10. magritek.com
Terminal Methyl (-CH₃)~0.9End of the aliphatic chain. magritek.com
¹³C NMR Carboxyl (-COOH)~180Identifies the carboxylic acid functional group.
Olefinic (-CH=CH-)~125 - 130Confirms the presence of sp² carbons from the double bonds.
Aliphatic (-CH₂-, -CH₃)~14 - 35Represents the saturated carbon backbone of the molecule.

Infrared (IR) spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule. For this compound, the IR spectrum is characterized by absorption bands corresponding to the carboxylic acid and the carbon-carbon double bonds. While it does not provide the detailed connectivity information of NMR, it serves as a quick method for structural confirmation.

The key characteristic absorptions in the IR spectrum of this compound are:

A very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.

A strong, sharp absorption band around 1710 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carboxylic acid.

Absorptions for C-H stretching: just above 3000 cm⁻¹ for the sp² C-H bonds of the alkenes and just below 3000 cm⁻¹ for the sp³ C-H bonds of the aliphatic chain.

An absorption around 1650 cm⁻¹ for the C=C stretch, which may be weak.

An out-of-plane =C-H bending absorption around 720 cm⁻¹ can provide evidence for the cis configuration of the double bonds.

Frequency Range (cm⁻¹)VibrationFunctional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid
~3010=C-H stretchAlkene
2960 - 2850C-H stretchAlkane
~1710 (strong)C=O stretchCarboxylic Acid
~1650C=C stretchAlkene
~720=C-H bend (out-of-plane)cis-Disubstituted Alkene

Advanced Sample Preparation and Derivatization Strategies for Complex Matrices

The analysis of this compound, particularly from complex biological matrices like plasma, tissues, or cell cultures, necessitates effective sample preparation to isolate the analyte and remove interfering substances. Due to its non-volatile nature, derivatization is a critical step, especially for gas chromatography-mass spectrometry (GC-MS) analysis, to enhance its volatility and thermal stability. mdpi.com

Common strategies involve an initial lipid extraction from the sample, followed by derivatization of the carboxylic acid functional group. The two most prevalent derivatization techniques for fatty acids like this compound are silylation and alkylation (most commonly, methylation). mdpi.comgcms.cz

Silylation: This process replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often combined with a catalyst like trimethylchlorosilane (TMCS), are widely used. mdpi.com The reaction is typically carried out in a solvent like pyridine (B92270) at elevated temperatures (e.g., 75-100 °C) to yield a TMS ester of this compound. mdpi.com The resulting derivative is more volatile and less polar, leading to improved peak shape and resolution during GC analysis. gcms.cz

Alkylation (Methylation): This is the most common form of alkylation for fatty acid analysis, converting the acid into its corresponding fatty acid methyl ester (FAME). researchgate.net This can be achieved through several methods, including acid-catalyzed esterification using reagents like methanolic HCl, sulfuric acid in methanol, or boron trifluoride-methanol complex. gcms.czresearchgate.net These reactions typically require heating to ensure complete conversion. The resulting this compound methyl ester is significantly more volatile than the free acid, making it ideal for GC-MS analysis. researchgate.net

The choice of derivatization reagent depends on the specific requirements of the analysis, including the presence of other functional groups and the desired sensitivity. gcms.cz

Table 1: Comparison of Derivatization Strategies for this compound Analysis

StrategyCommon ReagentsTypical Reaction ConditionsDerivative FormedPrimary Analytical Advantage
SilylationBSTFA + TMCS75-100 °C for 30-60 minTrimethylsilyl (TMS) esterIncreases volatility and thermal stability for GC-MS. mdpi.com
Alkylation (Methylation)Methanolic HCl, BF3-MethanolHeating (e.g., 80 °C) for extended periods (e.g., 90 min)Fatty Acid Methyl Ester (FAME)Forms stable, volatile esters suitable for established FAME analysis workflows by GC-MS. gcms.czresearchgate.net

Isotopic Labeling Strategies for Quantitative and Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and to provide an internal standard for accurate quantification. nih.govnih.gov In the context of this compound, stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C) can be incorporated into the molecule.

Mechanistic Studies: A key application of isotopic labeling for this compound has been in elucidating biosynthetic pathways. For instance, deuterium-labeled (5Z,8Z)-tetradeca-5,8-dienoic acid was used in fermentation experiments with Streptomyces toxytricini to investigate the biosynthesis of the compound lipstatin (B1674855). nih.gov Researchers synthesized (5Z,8Z)-[10,11,12,12-²H]this compound and added it to the fermentation culture. nih.gov Using ²H NMR and mass spectrometry, they were able to confirm that the labeled fatty acid was incorporated into both the C₁₃ and C₆ side chains of the final lipstatin molecule. nih.gov This provided direct evidence for the role of this compound as a precursor and offered insight into the complex condensation reaction forming the lipstatin structure. nih.gov

Quantitative Studies: For quantitative analysis, an isotopically labeled version of this compound serves as an ideal internal standard. Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency in a mass spectrometer. However, it is distinguishable by its higher mass-to-charge ratio (m/z). By adding a known amount of the labeled standard to a sample, the endogenous, unlabeled analyte can be quantified with high precision and accuracy, as the ratio of the two signals corrects for variations in sample preparation and instrument response. nih.gov

Table 2: Example of Isotopic Labeling for a Mechanistic Study

Study ObjectiveIsotopically Labeled CompoundOrganism/SystemAnalytical TechniquesKey Finding
Elucidate the biosynthetic pathway of lipstatin. nih.gov(5Z,8Z)-[10,11,12,12-²H]this compoundStreptomyces toxytricini fermentation²H NMR and Mass SpectrometryDemonstrated the direct incorporation of the labeled fatty acid into the lipstatin molecule, confirming its role as a precursor. nih.gov

Development and Validation of Bioanalytical Assays for this compound

A robust bioanalytical assay is essential for reliably measuring concentrations of this compound in biological fluids. The development and validation of such an assay, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), must adhere to stringent guidelines to ensure data integrity. nih.gov

The development process involves:

Method Optimization: Selecting appropriate LC columns (e.g., C18 reversed-phase), mobile phases, and gradient elution parameters to achieve chromatographic separation from other lipids and matrix components.

Mass Spectrometry Tuning: Optimizing MS parameters in electrospray ionization (ESI) mode, usually negative ion mode for carboxylic acids. This includes selecting precursor and product ion transitions for Multiple Reaction Monitoring (MRM) for both the analyte and its isotopically labeled internal standard to ensure selectivity and sensitivity.

Sample Preparation: Developing a reproducible extraction protocol (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte from the biological matrix with high recovery and minimal matrix effects.

Once developed, the method must be rigorously validated according to regulatory guidelines (e.g., ICH M10). nih.gov The validation process assesses several key parameters to prove the assay is reliable and reproducible for its intended purpose. nih.gov

Table 3: Key Validation Parameters for a Bioanalytical Assay of this compound

Validation ParameterDescriptionAcceptance Criteria Example
SelectivityThe ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte in blank matrix samples.
AccuracyThe closeness of the measured concentration to the true value.Mean concentration should be within ±15% of the nominal value (±20% at the lower limit of quantification).
PrecisionThe degree of scatter between a series of measurements. Assessed as intra-day and inter-day precision.Coefficient of variation (CV) should not exceed 15% (20% at the lower limit of quantification).
Calibration CurveDemonstrates the relationship between instrument response and known concentrations of the analyte.A linear regression model with a correlation coefficient (r²) ≥ 0.99 is typically required.
Matrix EffectThe alteration of ionization efficiency due to co-eluting matrix components.The CV of the response ratio (analyte in post-extraction spiked matrix vs. pure solution) should be ≤15%.
StabilityEvaluates the chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term benchtop).Mean concentration of stability samples should be within ±15% of the nominal concentration.

Synthetic and Chemoenzymatic Approaches for Tetradeca 5,8 Dienoic Acid and Its Analogues for Research Purposes

Total Synthesis Methodologies for Stereoisomers and Labeled Compounds

Total synthesis provides a versatile platform to access specific stereoisomers of Tetradeca-5,8-dienoic acid and to introduce isotopic labels at precise locations within the molecule. This control is essential for elucidating metabolic pathways and mechanisms of action.

Wittig Reactions

The Wittig reaction is a cornerstone of alkene synthesis in organic chemistry, valued for its reliability in forming carbon-carbon double bonds with defined stereochemistry. This reaction involves the interaction of a phosphorus ylide with an aldehyde or ketone. The stereochemical outcome—whether the resulting alkene is the (Z)-cis or (E)-trans isomer—is influenced by the nature of the ylide. Non-stabilized ylides typically yield (Z)-alkenes, which is particularly relevant for the synthesis of naturally occurring fatty acids like (5Z,8Z)-tetradeca-5,8-dienoic acid, where cis geometry is required. The general mechanism proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and a phosphine (B1218219) oxide byproduct. While specific documented syntheses of this compound using the Wittig reaction are not detailed in the surveyed literature, its application is a standard and logical approach for constructing the required (Z,Z)-diene system from appropriate aldehyde and phosphonium (B103445) salt precursors.

Ti-Catalyzed Homo-cyclomagnesiation

A highly effective and stereoselective method for constructing the 1Z,5Z-diene framework found in this compound and its analogues is the titanium-catalyzed homo-cyclomagnesiation of 1,2-dienes (allenes). This reaction, often utilizing a Cp₂TiCl₂ catalyst, facilitates the formation of a magnesacyclopentane intermediate from two allene (B1206475) molecules. Subsequent reaction steps, such as hydrolysis and oxidation, convert this intermediate into the desired dienoic acid.

This methodology has been successfully applied to synthesize (5Z,9Z)-tetradeca-5,9-dienedioic acid, a close analogue. The synthesis begins with the homo-cyclomagnesiation of the tetrahydropyran (B127337) ether of 5,6-heptadien-1-ol (B14444136) using EtMgBr and a Cp₂TiCl₂ catalyst. Hydrolysis of the resulting organomagnesium compound, followed by oxidation with Jones reagent, yields the target dicarboxylic acid. This approach is noted for its efficiency and high stereochemical purity (>99%), providing a powerful tool for accessing complex dienoic and polyenoic fatty acids.

Table 1: Key Steps in Ti-Catalyzed Synthesis of a Tetradeca-5,9-dienedioic Acid Analogue

StepReactionReagentsOutcome
1Homo-cyclomagnesiation2-(Hepta-5,6-dien-1-yloxy)tetrahydro-2H-pyran, EtMgBr, Mg, Cp₂TiCl₂Formation of a magnesacyclopentane intermediate
2HydrolysisH₃O⁺1,14-bis-tetrahydropyranyl-5Z,9Z-diene-1,14-diol
3OxidationH₂CrO₄/H₂SO₄, acetone, CH₂Cl₂(5Z,9Z)-tetradeca-5,9-dienedioic acid

Chemoenzymatic Synthesis Utilizing Specific Biocatalysts

Chemoenzymatic strategies combine the selectivity of biological catalysts with the practicality of chemical reactions. In the context of fatty acid synthesis, enzymes like fatty acid synthases (FASs) and desaturases are of particular interest. For instance, a chemoenzymatic route has been developed where a bacterial type I fatty acid synthase (FAS I) synthesizes palmitoyl-CoA in situ from basic building blocks like acetyl-CoA and malonyl-CoA. nih.gov This enzymatically produced fatty acid derivative can then be chemically ligated to another molecule to form a phospholipid, which self-assembles into vesicles. nih.gov

While a direct chemoenzymatic synthesis of this compound is not explicitly described, the principles are applicable. The synthesis of polyunsaturated fatty acids (PUFAs) in nature relies on a series of desaturase and elongase enzymes that introduce double bonds and extend the carbon chain. mdpi.com A potential chemoenzymatic approach could involve using specific desaturases (e.g., Δ5, Δ6, Δ12, Δ15 FADs) to introduce the double bonds at the correct positions on a saturated C14 precursor. mdpi.com This approach leverages the high specificity of enzymes to achieve the desired stereochemistry, which can be challenging to control through purely chemical means.

Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies

To investigate the biological importance of the this compound structure, researchers design and synthesize analogues with systematic modifications. These studies are crucial for understanding which parts of the molecule are essential for its activity (the pharmacophore) and for developing more potent or selective compounds.

Table 2: Examples of Synthesized Analogues for SAR Studies

Analogue TypeScaffold MoleculeLinkagePurpose of Study
Hybrid MoleculeOleanolic AcidAmide and Ester BondsInvestigate antitumor and cytotoxic activity
Hybrid MoleculeLithocholic AcidEster and Glycol/Amine LinkersEvaluate anticancer activity and effects on cell signaling
Acetogenin AnalogueAryl-substituted moietiesN/ASynthesize novel compounds with potential antitumor properties

These synthetic efforts provide valuable data on how changes in the fatty acid chain length, the position of the diene, and the nature of the linked scaffold impact biological activity, offering a mechanistic understanding of their function.

Synthesis of Isotopic and Fluorescently Labeled this compound for Research Probes

Labeled compounds are indispensable tools for tracing the metabolic fate of molecules and visualizing their distribution within cells and tissues.

Isotopically Labeled Probes: Deuterium (B1214612) (²H) labeling is a powerful technique for studying metabolic pathways without significantly altering the chemical properties of the molecule. (5Z,8Z)-[10,11,12,12-²H]this compound has been synthesized and used in fermentation experiments with Streptomyces toxytricini. nih.gov Using ²H NMR and mass spectrometry, researchers confirmed the incorporation of the labeled fatty acid into the structure of lipstatin (B1674855), a complex natural product. nih.gov This provided direct evidence for the biosynthetic origin of the lipstatin side chains, demonstrating that the beta-lactone moiety is formed from the condensation of a C8 and a C14 fatty acid. nih.gov Such studies are critical for understanding how natural products are assembled in biological systems. nih.gov

Fluorescently Labeled Probes: Fluorescent labels allow for the direct visualization of fatty acid uptake, trafficking, and localization within living cells. While the specific synthesis of a fluorescently labeled this compound is not detailed, general strategies involve attaching a fluorophore to the fatty acid. Common fluorophores include BODIPY, nitrobenzoxadiazole (NBD), and pyrene, which can be linked to the terminal (omega) carbon of the fatty acid chain. thermofisher.com These fluorescent fatty acid analogues can then be used to synthesize fluorescent phospholipids (B1166683) or be directly incorporated into cellular lipids through metabolic processes. thermofisher.com These probes are invaluable for studying membrane dynamics, lipid metabolism, and the function of fatty acid binding proteins in real-time. thermofisher.comnih.gov

Future Directions and Emerging Research Avenues for Tetradeca 5,8 Dienoic Acid

Integration with Advanced Omics Technologies (e.g., Lipidomics, Proteomics, Metabolomics)

The comprehensive study of Tetradeca-5,8-dienoic acid is increasingly benefiting from the application of advanced omics technologies. These approaches allow for a systems-level understanding of the molecule's role in biological processes.

Lipidomics: Lipidomics, the large-scale study of lipids, is crucial for understanding the context of this compound within the broader lipid landscape. Advanced analytical techniques such as chromatography-mass spectrometry (MS) are employed for the qualitative and quantitative analysis of unsaturated fatty acids like this compound in complex biological samples. researchgate.netnih.gov These methods help to elucidate its role in the development of diseases and inform potential therapeutic strategies. nih.gov The use of isotopically labeled standards, such as 5(Z),8(Z)-Tetradecadienoic Acid-d11, is intended for use as an internal standard for the quantification of 5(Z),8(Z)-tetradecadienoic acid by GC- or LC-MS, enhancing the accuracy of lipidomic analyses. Untargeted lipidomic approaches have been successfully used to evaluate the impact of processing and storage on lipid profiles in food products, showcasing the potential to track changes in specific fatty acids like this compound.

Proteomics: While specific proteomics studies focusing solely on the effects of this compound are not yet widely available, this field offers significant potential. Future research could employ proteomic analyses to identify proteins that are differentially expressed in response to treatment with this compound. nih.gov This could reveal the molecular targets and signaling pathways modulated by this fatty acid. For instance, proteomic studies on other bioactive lipids have successfully identified proteins involved in cellular responses to treatment, providing a framework for similar investigations into this compound. nih.govnih.govplos.org

Metabolomics: Metabolomics, the study of small molecules or metabolites within an organism, provides valuable insights into the metabolic pathways involving this compound. Fermentation experiments using isotopically labeled precursors, such as deuterium-labeled (5Z,8Z)-tetradeca-5,8-dienoic acid, have been instrumental in tracing its metabolic fate. jmb.or.kr These studies have confirmed its incorporation into more complex molecules like lipstatin (B1674855). jmb.or.kr Furthermore, metabolomic analyses of organisms that produce this fatty acid, such as Streptomyces toxytricini, can reveal the broader metabolic network and how it is regulated to support the synthesis of this compound and its derivatives. researchgate.net

Discovery of Novel Biosynthetic Enzymes and Pathways

A key area of ongoing research is the discovery and characterization of novel enzymes and biosynthetic pathways responsible for the production of this compound. Much of the current knowledge comes from studies on the biosynthesis of lipstatin, a potent pancreatic lipase (B570770) inhibitor produced by Streptomyces toxytricini. mdpi.comresearchgate.net

The biosynthesis of lipstatin involves a Claisen condensation of two fatty acid precursors: octanoic acid and this compound. researchgate.netsciex.com The genetic machinery for this process is encoded within a specific gene locus in S. toxytricini. This locus contains genes for an acyl-coenzyme A carboxylase (ACCase) complex, which is presumed to be involved in this secondary metabolic pathway. sciex.com Gene knockout studies have shown that inactivation of certain genes within this cluster, such as pccB and pccE, leads to a significant reduction in lipstatin production and a corresponding accumulation of this compound. sciex.com This highlights the role of these enzymes in the downstream conversion of the fatty acid.

Future research will likely focus on identifying and characterizing the specific desaturase and elongase enzymes responsible for the synthesis of this compound itself. While the downstream pathway for lipstatin is being elucidated, the initial steps leading to the formation of this specific dienoic acid are less understood. The exploration of other microbial sources and the application of genome mining techniques could uncover novel enzymatic systems for the production of this and other unusual fatty acids.

Advanced Mechanistic Elucidation of Biological Functions in Model Systems

While this compound is primarily known as a precursor to lipstatin, it and other similar polyunsaturated fatty acids (PUFAs) likely possess intrinsic biological activities. ebi.ac.ukmdpi.com As a PUFA, it is expected to play roles in maintaining cell membrane fluidity and permeability, contributing to energy metabolism, and participating in cellular signaling pathways. ebi.ac.uk The cis-configuration of its double bonds creates a bent structure that can influence the properties of cell membranes when it is incorporated into phospholipids (B1166683). ebi.ac.uk

Future research using various model systems, from cell cultures to whole organisms, is needed to elucidate the specific mechanisms of action of this compound. For example, studies on hybrid molecules containing a (5Z,9Z)-dienoic acid fragment have shown these compounds to be potent inducers of apoptosis in various cancer cell lines, including HeLa, Jurkat, and K562. sciex.comresearchgate.net These studies have also investigated the effects of these molecules on mitochondria and their potential to cause DNA damage. sciex.com While these findings are on related molecules, they provide a strong rationale for investigating the direct effects of this compound on cellular processes like apoptosis and cell cycle regulation. researchgate.net Investigating its interaction with nuclear receptors and its potential to modulate gene expression are also promising avenues for future research. ebi.ac.uk

Exploration of this compound in Biotechnological Applications (e.g., strain engineering for metabolite production for research)

The unique structure of this compound makes it an interesting target for biotechnological production. Its role as a precursor for the anti-obesity drug Orlistat (B1677487) (a derivative of lipstatin) provides a strong incentive for developing microbial production platforms. mdpi.com

Metabolic engineering of microorganisms, particularly Streptomyces species, holds significant promise for the overproduction of this compound. nih.govrsc.org Strategies for this include:

Redirecting precursor flux: Engineering strains to divert metabolic intermediates from other pathways, such as polyketide synthesis, towards fatty acid biosynthesis. rsc.org

Overexpression of key enzymes: Increasing the expression of enzymes involved in the fatty acid synthesis pathway, such as β-ketoacyl-acyl carrier protein synthase III and branched-chain α-keto acid dehydrogenase, can push the metabolic flux towards the desired fatty acid products. rsc.org

Optimization of fermentation conditions: Fine-tuning fermentation parameters and media composition, including the supplementation with precursors like linoleic acid and L-leucine, has been shown to enhance the production of lipstatin and, by extension, its precursor this compound. nih.gov

Future work in this area will likely involve the use of synthetic biology tools and advanced metabolic modeling to design and construct more efficient microbial cell factories for the production of this compound for research and potential industrial applications. mdpi.com

Development of Innovative Research Tools and Methodologies for Lipid Studies

The accurate and sensitive detection and characterization of this compound and its isomers are critical for advancing our understanding of its biological roles. The development of innovative research tools and methodologies is an active area of research.

Advanced Analytical Techniques:

Chromatography-Mass Spectrometry (MS): GC-MS and LC-MS are powerful techniques for the identification and quantification of fatty acids. nih.govebi.ac.uk However, the analysis of unsaturated fatty acid isomers can be challenging. nih.gov Recent advances include derivatization strategies to improve the sensitivity and generate fragment ions that are diagnostic of the double bond positions. nih.govebi.ac.uk Techniques like ozone-induced dissociation (OzID) and the Paternò-Büchi reaction coupled with MS are being developed to pinpoint the exact location of double bonds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, including the confirmation of the position and cis configuration of the double bonds in this compound. ebi.ac.uk

Novel Biosensors:

The development of biosensors for the real-time monitoring of fatty acids is a promising area. researchgate.netnih.govmdpi.com While biosensors specific for this compound have not been reported, research on biosensors for other fatty acids provides a proof of concept. researchgate.netnih.govmdpi.com These biosensors often utilize immobilized enzymes, such as lipoxygenase, that react with the target fatty acid to produce a detectable signal. nih.gov Future innovations could lead to the development of highly specific and sensitive biosensors for this compound, which would be invaluable for high-throughput screening of engineered microbial strains and for studying its dynamics in biological systems. researchgate.net

Q & A

Basic Research Questions

Q. How can the structural identity of tetradeca-5,8-dienoic acid be confirmed in laboratory settings?

  • Methodological Answer : Structural confirmation requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze proton (¹H) and carbon (¹³C) spectra to verify the positions of double bonds at C5 and C8, as well as the carboxylic acid group. Cross-referencing with published data for (5Z,8Z)-tetradeca-5,8-dienoic acid (CAS 39039-37-7) is critical .
  • Mass Spectrometry (MS) : Use high-resolution MS to confirm the molecular ion peak at m/z 224.1776 (exact mass) and fragmentation patterns consistent with diunsaturated fatty acids .
  • Infrared (IR) Spectroscopy : Identify characteristic absorption bands for carboxylic acid (O-H stretch ~2500–3300 cm⁻¹, C=O stretch ~1700 cm⁻¹) and conjugated double bonds (C=C stretch ~1650 cm⁻¹) .

Q. What experimental protocols are recommended for synthesizing this compound in a research laboratory?

  • Methodological Answer : Synthesis typically involves:

  • Stepwise Olefination : Use Wittig or Horner-Wadsworth-Emmons reactions to introduce double bonds at C5 and C8 positions, ensuring Z-stereochemistry via controlled reaction conditions (e.g., low temperature, specific catalysts) .
  • Carboxylic Acid Functionalization : Protect the carboxylic acid group during synthesis (e.g., as a methyl ester) and deprotect it post-olefination using alkaline hydrolysis .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization to achieve >95% purity, verified by HPLC with a C18 reverse-phase column .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different biological systems?

  • Methodological Answer : Contradictions may arise from:

  • Isomeric Purity : Ensure stereochemical homogeneity (5Z,8Z vs. 5E,8E isomers) via chiral GC-MS or polarimetry, as even minor impurities can alter bioactivity .
  • Experimental Design : Standardize assay conditions (e.g., cell line origin, solvent controls, dose-response curves) to minimize variability. Use statistical tools like ANOVA to validate reproducibility across replicates .
  • Comparative Meta-Analysis : Cross-reference data with structurally related compounds (e.g., lipstatin precursors or jasmonate pathway intermediates) to identify conserved mechanisms .

Q. What strategies are effective for tracking the biosynthetic pathway of this compound in microbial or plant systems?

  • Methodological Answer : Key approaches include:

  • Isotope Labeling : Incorporate ¹³C or ²H-labeled acetate or malonyl-CoA precursors into cultures, followed by NMR or LC-MS to trace carbon flux through fatty acid synthase (FAS) or polyketide synthase (PKS) pathways .
  • Gene Knockout Studies : Use CRISPR/Cas9 to disrupt candidate genes (e.g., fas, desaturases) in model organisms like Streptomyces or Marchantia polymorpha, then monitor metabolite profiles via untargeted metabolomics .
  • Enzyme Assays : Isolate putative desaturases (e.g., Δ5- and Δ8-desaturases) and test substrate specificity in vitro using radiolabeled fatty acids .

Q. How should researchers design experiments to assess the ecological role of this compound in plant-insect interactions?

  • Methodological Answer : A robust design includes:

  • Field Sampling : Collect plant exudates or insect secretions from natural habitats, followed by SPE (solid-phase extraction) and GC-MS profiling to detect the compound .
  • Behavioral Assays : Use olfactometers or Y-tubes to test insect attraction/repulsion responses to synthetic this compound at ecologically relevant concentrations (e.g., 0.1–10 µM) .
  • Transcriptomic Correlation : Perform RNA-seq on insect tissues exposed to the compound to identify differentially expressed genes (e.g., detoxification enzymes, chemoreceptors) .

Methodological Best Practices

  • Reproducibility : Document all synthesis and assay conditions in detail, including solvent batches, instrument calibration, and statistical thresholds for significance .
  • Data Contradiction Analysis : Use platforms like Open Science Framework (OSF) to share raw data and enable cross-lab validation .
  • Safety Protocols : Follow SDS guidelines for handling carboxylic acids, including PPE (gloves, goggles) and fume hood use, even if the compound is classified as non-hazardous .

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